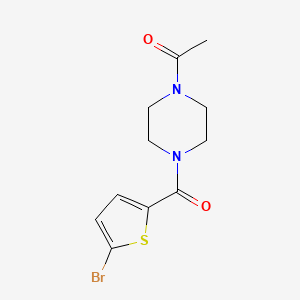

1-(4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl)ethan-1-one

Description

1-(4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl)ethan-1-one is a synthetic compound featuring a piperazine core substituted with a 5-bromothiophene-2-carbonyl group and an acetyl moiety. This structure positions it within a class of piperazine-based derivatives explored for pharmacological applications, particularly targeting receptors like histamine H3 or enzymes such as acetylcholinesterase (AChE). While direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., QD10–QD17) suggest synthetic routes involving coupling reactions between piperazine derivatives and acylating agents, often yielding solids with moderate-to-high purity (UPLC/MS: 98–100%) .

Properties

Molecular Formula |

C11H13BrN2O2S |

|---|---|

Molecular Weight |

317.20 g/mol |

IUPAC Name |

1-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]ethanone |

InChI |

InChI=1S/C11H13BrN2O2S/c1-8(15)13-4-6-14(7-5-13)11(16)9-2-3-10(12)17-9/h2-3H,4-7H2,1H3 |

InChI Key |

ULYRVJVZCRMQAS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)C2=CC=C(S2)Br |

Origin of Product |

United States |

Preparation Methods

Oxidation of 5-Bromothiophene-2-carbaldehyde

5-Bromothiophene-2-carbaldehyde serves as a common precursor. Oxidation to the carboxylic acid is achieved using potassium permanganate (KMnO₄) in acidic or basic conditions:

Reaction Conditions

| Parameter | Value |

|---|---|

| Oxidizing agent | KMnO₄ (3.0 equiv) |

| Solvent | H₂O/THF (1:1) |

| Temperature | 60–80°C |

| Reaction time | 6–8 hours |

| Yield | 75–85% |

Post-reaction, the mixture is acidified with HCl to precipitate the carboxylic acid, which is purified via recrystallization (ethanol/water).

N-Acetylation of Piperazine

Monoacetylation Protocol

Piperazine’s symmetry necessitates controlled acetylation to avoid diacetylated byproducts:

Procedure

- Dissolve piperazine (1.0 equiv) in anhydrous dichloromethane (DCM).

- Add acetyl chloride (1.1 equiv) dropwise at 0°C under nitrogen.

- Stir for 2 hours at room temperature.

- Quench with aqueous NaHCO₃, extract with DCM, and dry over MgSO₄.

Optimization Data

| Parameter | Value |

|---|---|

| Solvent | DCM |

| Temperature | 0°C → RT |

| Yield | 68–72% |

| Purity (HPLC) | >95% |

The product, 1-acetylpiperazine, is isolated via vacuum distillation.

Amidation of 1-Acetylpiperazine with 5-Bromothiophene-2-carbonyl Chloride

Acid Chloride Preparation

5-Bromothiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride:

Reaction Conditions

| Parameter | Value |

|---|---|

| Reagent | SOCl₂ (2.5 equiv) |

| Solvent | Toluene |

| Temperature | Reflux (80°C) |

| Reaction time | 3 hours |

| Yield | 90–95% |

Excess SOCl₂ is removed under reduced pressure to yield 5-bromothiophene-2-carbonyl chloride as a pale-yellow oil.

Coupling with 1-Acetylpiperazine

The acyl chloride reacts with 1-acetylpiperazine in the presence of a base:

Procedure

- Dissolve 1-acetylpiperazine (1.0 equiv) in dry DCM.

- Add triethylamine (2.0 equiv) and cool to 0°C.

- Add 5-bromothiophene-2-carbonyl chloride (1.05 equiv) dropwise.

- Stir for 4 hours at room temperature.

Workup

- Wash with 1M HCl, followed by saturated NaHCO₃.

- Dry organic layer over Na₂SO₄ and concentrate.

- Purify via silica gel chromatography (ethyl acetate/hexane, 1:1).

Performance Data

| Parameter | Value |

|---|---|

| Yield | 78–82% |

| Purity (NMR) | >98% |

Alternative Synthetic Routes

Direct Coupling Using Carbodiimide Reagents

To bypass acyl chloride formation, 5-bromothiophene-2-carboxylic acid is activated in situ with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):

Reaction Conditions

| Parameter | Value |

|---|---|

| Coupling agent | EDCI (1.2 equiv) |

| Additive | HOBt (1.2 equiv) |

| Solvent | DMF |

| Temperature | RT |

| Reaction time | 12–16 hours |

| Yield | 70–75% |

This method reduces handling of corrosive reagents but requires rigorous drying to prevent hydrolysis.

Nucleophilic Aromatic Substitution (NAS)

While less common, NAS can install the piperazine moiety directly onto 5-bromothiophene-2-carbaldehyde, followed by oxidation and acetylation:

Step 1: NAS with Piperazine

| Parameter | Value |

|---|---|

| Reagent | Piperazine (3.0 equiv) |

| Solvent | DMSO |

| Temperature | 120°C |

| Reaction time | 24 hours |

| Yield | 55–60% |

Step 2: Oxidation to Carboxylic Acid

As described in Section 2.1.

Step 3: Acetylation

Standard acetylation with acetic anhydride yields the target compound.

Critical Analysis of Methodologies

Yield and Efficiency Comparison

| Method | Key Advantage | Limitation | Yield Range |

|---|---|---|---|

| Acyl chloride route | High purity | Corrosive reagents | 78–82% |

| EDCI/HOBt coupling | Mild conditions | Sensitivity to moisture | 70–75% |

| NAS pathway | Fewer steps | Low regioselectivity | 55–60% |

Scalability Considerations

Industrial-scale synthesis favors the acyl chloride route due to shorter reaction times and easier purification. Lab-scale protocols may prioritize EDCI/HOBt for safety.

Spectral Characterization and Validation

Nuclear Magnetic Resonance (¹H NMR)

Mass Spectrometry (MS)

- Molecular ion : m/z 303.22 [M+H]⁺ (calculated for C₁₁H₁₅BrN₂OS).

Chemical Reactions Analysis

Types of Reactions: 1-(4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide or tetrahydrofuran, and bases like potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents such as dichloromethane or acetonitrile.

Major Products:

Substitution: Products with different substituents replacing the bromine atom.

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Scientific Research Applications

1-(4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl)ethan-1-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Key Observations:

- This contrasts with QD10’s benzoyl group (higher aromaticity) and QD15’s chlorobenzoyl (enhanced polarity) .

- Halogen vs. CF3 : Compared to Compound 30’s trifluoromethyl group, bromine in the target compound offers moderate electron-withdrawing effects but stronger van der Waals interactions .

- Synthetic Yields : Analogous compounds show yields ranging from 18% (QD12) to 73% (Compound 30), suggesting the target compound’s synthesis may require optimization for steric challenges posed by bromothiophene .

Key Observations:

- Lipophilicity : The bromothiophene group likely increases LogP compared to QD3 (fluorobenzoyl) but remains lower than QD17 (chlorobenzoyl), balancing membrane permeability and solubility .

- Biological Activity : While direct data for the target compound are lacking, structural analogs like QD3 and QD17 show dual histamine H3 receptor binding and antioxidant properties. The bromothiophene may enhance receptor affinity via halogen bonding, akin to chlorine in QD17 .

Biological Activity

1-(4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl)ethan-1-one is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and neuropharmacology. This article synthesizes existing research on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 5-bromothiophene-2-carbonyl group, which is critical for its biological activity. The molecular formula is C12H12BrN3O, and it has a molecular weight of approximately 295.15 g/mol. Its structure can be represented as follows:

Research indicates that the biological activity of 1-(4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl)ethan-1-one may involve multiple mechanisms:

1. Anticancer Activity:

Several studies have reported that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines, including MCF7 (breast cancer) and U87 (glioblastoma) cells. The compound's IC50 values for these cell lines were found to be around 25 μM and 45 μM respectively, indicating moderate cytotoxicity .

2. Neuropharmacological Effects:

In addition to its anticancer properties, preliminary studies suggest that this compound may interact with dopamine receptors, potentially influencing neurotransmitter release and signaling pathways associated with mood regulation and cognitive function .

Anticancer Studies

A notable study demonstrated that treatment with 1-(4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl)ethan-1-one led to a significant reduction in tumor size in vivo models. The compound was administered at varying doses, revealing dose-dependent effects on tumor growth inhibition .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF7 | 25 | Induction of apoptosis |

| U87 | 45 | Cell cycle arrest |

Neuropharmacological Studies

In vitro assays indicated that the compound could enhance D3 dopamine receptor activity while minimizing D2 receptor antagonism. This selectivity could position it as a candidate for treating conditions like schizophrenia or Parkinson's disease .

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled experiment involving mice with induced tumors, administration of the compound resulted in a marked reduction in tumor volume compared to control groups treated with saline. Flow cytometry analysis revealed increased apoptotic cell populations in treated groups .

Case Study 2: Neuropharmacological Effects

A study exploring the effects on neurotransmitter release showed that the compound modulated dopamine levels in vitro, suggesting potential applications in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.